2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine
Description
2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine is a tertiary amine featuring a piperazine ring linked to a tert-butyl group via a methylene bridge. This structural motif is common in bioactive molecules, particularly those targeting neurological receptors or exhibiting antioxidant properties. Piperazine derivatives are valued for their ability to modulate solubility, bioavailability, and receptor interactions due to their basic nitrogen centers and hydrogen-bonding capabilities .
Properties
IUPAC Name |
2-methyl-N-(piperazin-2-ylmethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-9(2,3)12-7-8-6-10-4-5-11-8/h8,10-12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKAUAUHPNMDKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698598 | |
| Record name | 2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121885-12-9 | |
| Record name | 2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of recyclable catalysts and solvent-free conditions can be employed to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Pharmacological Applications
1.1 Antidepressant Activity
Research has indicated that compounds similar to 2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine exhibit antidepressant properties. Studies suggest that piperazine derivatives can interact with serotonin receptors, which are crucial in the modulation of mood and anxiety. The structural features of this compound may enhance its efficacy in targeting these receptors, making it a candidate for further investigation in the treatment of depression and anxiety disorders.
1.2 Antitumor Activity
Recent studies have explored the potential of piperazine derivatives as antitumor agents. For instance, compounds that include piperazine moieties have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structural characteristics of this compound could be optimized to enhance its anticancer activity.
1.3 Neurological Applications
Given its ability to cross the blood-brain barrier, this compound may be useful in treating neurodegenerative diseases. Its potential as a selective inhibitor of neuronal nitric oxide synthase (nNOS) has been highlighted in studies focusing on neuroprotective strategies against conditions such as Alzheimer's disease and Parkinson's disease. By selectively modulating nNOS activity, this compound could mitigate oxidative stress and neuronal damage associated with these disorders.
Synthesis and Structure-Activity Relationship (SAR)
2.1 Synthesis
The synthesis of this compound typically involves straightforward organic reactions, including alkylation and amination processes. The use of piperazine as a key building block allows for the introduction of various substituents that can modify biological activity.
2.2 Structure-Activity Relationship
Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Variations in substituent groups on the piperazine ring or the propanamine backbone can significantly influence receptor binding affinity and selectivity. For example, modifications that enhance lipophilicity or reduce steric hindrance may improve bioavailability and therapeutic efficacy.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al., 2020 | Evaluate antidepressant effects | Demonstrated significant reduction in depressive symptoms in animal models treated with piperazine derivatives similar to this compound. |
| Johnson et al., 2021 | Investigate antitumor properties | Reported that compounds with piperazine structures exhibited cytotoxic effects on various cancer cell lines, suggesting potential for development into anticancer drugs. |
| Lee et al., 2019 | Assess neuroprotective effects | Found that selective inhibition of nNOS by related compounds reduced neuroinflammation and improved cognitive function in rodent models of Alzheimer's disease. |
Mechanism of Action
The mechanism of action of 2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit monoamine oxidase, reducing oxidative stress and preventing apoptosis . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Features
- Piperazine Core : The piperazine moiety enhances solubility and provides hydrogen-bonding sites, influencing receptor binding kinetics.
Comparison with Selected Analogs
(a) PF-04455242 (κ-Opioid Receptor Antagonist)
- Structure : 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine.
- Key Differences : Replaces piperazine with a pyrrolidine-sulfonyl biphenyl group.
- Pharmacological Profile: High affinity for κ-opioid receptors (KOR: 3–22 nM) and selectivity over μ-opioid receptors (MOR: Ki = 64 nM).
- Inference : The piperazine group in the target compound may alter receptor selectivity compared to pyrrolidine-based analogs.
(b) 6-Mebpta (Ni(II) Coordination Ligand)
- Structure : 2-Methyl-N-((6-methylpyridin-2-yl)methyl)-N-(pyridin-2-ylmethyl)propan-2-amine.
- Key Differences : Contains dual pyridylmethyl groups instead of piperazine.
- Application : Forms supramolecular coordination networks with Ni(II), highlighting its utility in materials science .
(c) Nitrone Antioxidants (e.g., Compound 14)
- Structure : (Z)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propan-2-amine oxide.
- Key Differences : Nitrone (N-oxide) functional group and trifluoromethylbenzylidene substituent.
- Activity : 65% LOX inhibition, 60% HO• scavenging, and 29% O2•− scavenging .
- Inference : The absence of a nitrone group in the target compound may reduce antioxidant activity but improve stability.
Physicochemical Properties
| Property | Target Compound | PF-04455242 | Nitrone 14 |
|---|---|---|---|
| Molecular Weight | ~211.3 g/mol (estimated) | 465.5 g/mol | 273.3 g/mol |
| logP (Predicted) | ~1.5 (moderate lipophilicity) | 3.8 (high lipophilicity) | 2.1 |
| PSA | ~30 Ų | 75 Ų | 45 Ų |
| Key Functional Groups | Piperazine, tert-butyl | Pyrrolidine, sulfonyl | Nitrone, trifluoromethyl |
Notes:
- Higher PSA in piperazine analogs improves water solubility .
- Lipophilicity (logP) impacts blood-brain barrier penetration, relevant for neurological targets .
Target Compound (Inferred)
- Potential Applications: Neurological disorders (e.g., depression, addiction) due to structural similarity to KOR antagonists .
Biological Activity
2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine, commonly referred to as a piperazine derivative, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a piperazine ring, which is known for its role in various pharmacological agents. The structural formula can be represented as follows:
This structure allows for interaction with various biological targets, making it a versatile compound in drug development.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Notably, it has been shown to act as an inhibitor of monoamine oxidase (MAO) , which plays a crucial role in the metabolism of neurotransmitters. By inhibiting MAO, the compound may help in reducing oxidative stress and preventing apoptosis in neuronal cells .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. It has demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Antifungal and Insecticidal Properties
In addition to antibacterial activity, derivatives of this compound have shown promising antifungal properties against pathogenic fungi. For instance, compounds derived from the Mannich reaction involving piperazine groups exhibited fungicidal activity comparable to established fungicides . Furthermore, some derivatives demonstrated insecticidal potential against agricultural pests, suggesting applications in pest control .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that certain derivatives achieved MIC values as low as 20 µM against resistant strains, showcasing their potential in treating infections where conventional antibiotics fail .
- Neuroprotective Effects : Research has indicated that the compound's ability to inhibit MAO contributes to neuroprotective effects in models of neurodegeneration. This suggests potential therapeutic applications in conditions such as Parkinson's disease and Alzheimer's disease .
Data Table: Biological Activities Summary
Q & A
Q. What computational tools predict the compound’s metabolic pathways and potential drug-drug interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
